molecular formula C15H20N2 B589540 N-(N-Methylpiperidinyl)methylindole-d5 CAS No. 1794754-32-7

N-(N-Methylpiperidinyl)methylindole-d5

Cat. No.: B589540
CAS No.: 1794754-32-7
M. Wt: 233.37
InChI Key: XVOUFWJFSTTZOA-JQKGTWBISA-N
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Description

N-(N-Methylpiperidinyl)methylindole-d5 is a deuterated analog of N-(N-Methylpiperidinyl)methylindole, where five hydrogen atoms are replaced with deuterium. This modification enhances metabolic stability and reduces susceptibility to enzymatic degradation, making it valuable in pharmacokinetic and tracer studies . The compound features a piperidinyl ring substituted with a methyl group and an indole moiety, a structure often associated with neurological research applications, such as cholinesterase interaction studies . While direct data on its molecular formula are unavailable in the provided evidence, its non-deuterated counterpart is referenced in biochemical assay contexts, suggesting utility in enzyme-linked immunosorbent assays (ELISAs) and receptor-binding studies .

Properties

CAS No.

1794754-32-7

Molecular Formula

C15H20N2

Molecular Weight

233.37

IUPAC Name

1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indole

InChI

InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3/i1D3,12D2

InChI Key

XVOUFWJFSTTZOA-JQKGTWBISA-N

SMILES

CN1CCCCC1CN2C=CC3=CC=CC=C32

Synonyms

1-[(N-Methyl-2-piperidinyl)methyl]-1H-indole-d5

Origin of Product

United States

Preparation Methods

The synthesis of N-(N-Methylpiperidinyl)methylindole-d5 involves the incorporation of deuterium atoms into the molecular structure. One common synthetic route is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit . The reaction conditions typically involve the use of palladium catalysts, such as Pd(OAc)2, and ligands like triphenylphosphine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

N-(N-Methylpiperidinyl)methylindole-d5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include reduced indole derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The N-methylpiperidinyl group adopts a chair conformation in crystalline states, with substituents occupying axial or equatorial positions depending on stereochemical preferences . For example:

  • Axial N-methyl groups stabilize the chair conformation, as observed in crystal structures of related piperidine derivatives .
Cholinesterase Ligands

N-Methylpiperidinyl thioesters exhibit comparable affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to their ester counterparts, enabling their use as imaging agents for neurological disorders .

Deuterated Analogs

Donepezil N-Oxide-d5 (C₂₄H₂₄D₅NO₄), a deuterated Alzheimer’s drug candidate, demonstrates how deuterium substitution prolongs half-life and reduces first-pass metabolism . This parallels the hypothesized advantages of N-(N-Methylpiperidinyl)methylindole-d5 in tracer studies .

Agrochemical Derivatives

N-Methylpiperidinium chloride, used as a plant growth regulator, highlights the structural versatility of the N-methylpiperidinyl group in non-pharmaceutical applications . The indole moiety in this compound likely shifts its specificity toward neurological targets compared to agrochemicals .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Biological Target Key Application
This compound Piperidinyl-indole Deuterated methyl, indole Cholinesterases (inferred) Neurological research
N-Methylpiperidinyl thioester Piperidinyl-thioester Thioester group AChE, BuChE Enzyme imaging
Donepezil N-Oxide-d5 Piperidine-oxygen Deuterated phenyl Acetylcholinesterase Alzheimer’s therapy
N-Methylpiperidinium chloride Piperidinium Chloride ion Plant cell regulation Pesticide

Research Findings and Implications

  • Conformational Stability : The chair conformation of the N-methylpiperidinyl group optimizes ligand-receptor interactions, as seen in crystallographic studies .
  • Deuterium Effects : Deuterated analogs like Donepezil N-Oxide-d5 show enhanced stability, suggesting this compound could improve tracer sensitivity in vivo .

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